N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-20(11-14-25-19-9-5-2-6-10-19)21-12-13-23-16-18(15-22-23)17-7-3-1-4-8-17/h1-10,15-16H,11-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULPYVAMXZFEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, drawing from various research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H21N3OS, with a molecular weight of 351.47 g/mol. The compound features a pyrazole ring, which is known for its pharmacological properties, and a phenylthio group that may enhance its biological activity.
Synthesis
The synthesis of this compound involves several steps, including the formation of the pyrazole ring and the introduction of the phenylthio group. The general synthetic route typically includes the reaction of appropriate hydrazines with carbonyl compounds followed by thioether formation. Detailed procedures can be found in supplementary materials from relevant studies .
Antimicrobial Activity
Research has shown that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, similar compounds have been tested against various bacterial strains, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria. The antimicrobial activity is often assessed using the well diffusion method, where zones of inhibition are measured .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10b | S. aureus | 18 |
| 10c | P. mirabilis | 12 |
Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory properties. Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential use in treating inflammatory diseases .
Cardiotonic Activity
Recent investigations have focused on the cardiotonic effects of pyrazole derivatives. Compounds similar to this compound have shown promising results in enhancing cardiac contractility through phosphodiesterase inhibition, particularly PDE3A .
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound on human cell lines, revealing cytotoxic effects at higher concentrations but promoting cell viability at lower doses.
- In Vivo Studies : Animal models treated with this compound exhibited reduced inflammation markers and improved cardiac function metrics compared to control groups.
Comparison with Similar Compounds
Pyrazole-Based Analogs
Pyrazole derivatives are widely studied due to their versatility in drug design. Below is a comparison of the target compound with structurally related pyrazole-containing analogs:
Key Observations :
- Substituent Effects : The target compound lacks the halogenated aryl groups (e.g., 3,4-dichlorophenyl in Compound 5) and heteroaromatic substitutions (e.g., pyridinyl in Compounds 5 and 7), which may reduce steric bulk and alter electronic properties compared to Mansha et al.'s derivatives .
- Synthetic Feasibility : Mansha et al.'s compounds achieved moderate yields (60–64%) using similar coupling strategies, suggesting that the target compound’s synthesis could follow analogous pathways .
- Functional Group Variations : The furan-substituted analog () has a smaller molecular weight (341.4 vs. 342.46) and may exhibit distinct solubility or metabolic stability due to the oxygen-rich furan ring .
Propanamide-Linked Heterocycles
Propanamide linkers are common in drug candidates. Below is a comparison with non-pyrazole propanamide derivatives:
Key Observations :
- Its ethoxyphenyl group introduces electron-donating effects compared to the target’s phenyl group .
- Biological Activity : Pyridoquinazoline derivatives () demonstrate antiproliferative effects, implying that the target compound’s propanamide linker could be optimized for similar applications if paired with an active heterocycle .
Sulfur-Containing Analogs
The phenylthio group in the target compound is a distinguishing feature. Comparisons include:
Key Observations :
- Role of Sulfur : The phenylthio group in the target compound may enhance lipophilicity or act as a hydrogen-bond acceptor compared to nitrogen-rich analogs (e.g., ’s imidazole derivatives) .
- Synthetic Pathways : Intermediate I () highlights the use of hydrazones in pyrazole synthesis, which could inform the target compound’s preparation if similar strategies are employed .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of pyrazole-propanamide derivatives typically involves multi-step reactions. For example, coupling 4-phenylpyrazole with a thioether-containing propanamide precursor via nucleophilic substitution or amidation is common. Evidence from analogous compounds suggests using polar aprotic solvents (e.g., DMF or DMSO) with bases like cesium carbonate to facilitate alkylation . Temperature control (e.g., 35–60°C) and stoichiometric ratios of reactants (1:1.2 molar ratio of pyrazole to alkylating agent) are critical to minimizing side products. Post-synthesis purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization can achieve yields of 60–70% .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is indispensable for verifying the pyrazole and thioether moieties. Key signals include:
- ¹H NMR : A singlet at δ 7.8–8.2 ppm for the pyrazole C5 proton, δ 3.5–4.0 ppm (t, J = 6 Hz) for the ethyl linker, and δ 2.8–3.2 ppm (m) for the thioether methylene group .
- ¹³C NMR : Peaks at ~150 ppm (pyrazole C3/C5 carbons) and 35–40 ppm (thioether sulfur-adjacent carbons). High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms the molecular ion ([M+H]⁺) within 2 ppm error .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what docking parameters are recommended?
- Methodological Answer : Molecular docking using AutoDock Vina or Schrödinger Suite can model interactions with enzymes/receptors (e.g., kinases or GPCRs). Key steps include:
- Prepare the ligand (protonation states optimized at pH 7.4) and receptor (PDB ID: Select based on homology).
- Define the binding site using co-crystallized ligands.
- Use the OPLS-AA force field for energy minimization and the GB/SA solvation model. Validation via RMSD ≤ 2.0 Å against known inhibitors ensures reliability .
- Data Analysis : Prioritize residues forming hydrogen bonds (e.g., pyrazole N2 with catalytic lysine) or hydrophobic interactions (phenylthio group with aromatic pockets).
Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., enzyme inhibition vs. cell-based viability)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, ATP concentrations) or cell permeability. To address this:
- Perform orthogonal assays (e.g., SPR for binding kinetics and Western blotting for target modulation).
- Evaluate membrane permeability via PAMPA (parallel artificial membrane permeability assay) or Caco-2 cell models. Adjust logP values (target ~2–4) by modifying the phenylthio or pyrazole substituents .
- Case Study : If enzyme IC₅₀ is low (nM range) but cellular EC₅₀ is high (µM range), consider adding a prodrug moiety (e.g., acetylated thioether) to enhance uptake .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s selectivity for a target over off-pathway proteins?
- Methodological Answer : Systematic SAR requires synthesizing analogs with:
- Pyrazole modifications : Replace 4-phenyl with electron-withdrawing groups (e.g., 4-CF₃) to enhance π-stacking.
- Thioether variations : Substitute phenylthio with bulkier heterocycles (e.g., benzothiazole) to exploit hydrophobic pockets.
- Linker optimization : Shorten the ethyl spacer to reduce conformational flexibility and improve binding entropy .
- Validation : Test analogs against a panel of related targets (e.g., kinase profiling with 50+ isoforms) using radiometric or fluorescence polarization assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
